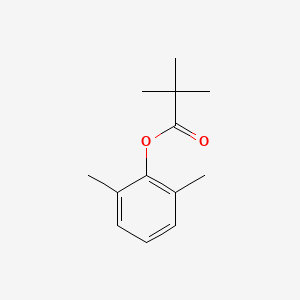

2,6-Dimethylphenyl 2,2-dimethylpropanoate

Description

Foundational Principles of Ester Chemistry in Modern Organic Synthesis

The formation of esters, typically through the reaction of a carboxylic acid and an alcohol in a process called esterification, is a cornerstone of organic synthesis. rsc.orgnih.gov The classic Fischer esterification, which involves acid-catalyzed condensation, remains a widely used method. arkat-usa.org The reactivity of esters is centered on the electrophilic carbonyl carbon, making them susceptible to nucleophilic acyl substitution. Key reactions include hydrolysis (cleavage by water to yield a carboxylic acid and an alcohol), transesterification (exchange of the alcohol group), and reduction to form alcohols. rsc.orgchemicalbook.com This versatility allows esters to serve as crucial intermediates and protecting groups in the synthesis of complex molecules. mdpi.com

Significance of Aromatic Esters in Chemical Sciences

Aromatic esters, where the ester group is attached to an aromatic ring (Ar-COO-R), possess unique properties due to the electronic interplay between the ester functionality and the aromatic system. orgsyn.org They are integral to the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers like polycarbonates. orgsyn.orgorgsyn.org The aromatic ring influences the ester's reactivity and stability, and the ester group, in turn, can direct further substitution on the aromatic ring. Historically valued in perfumes, their role has expanded significantly, making them essential building blocks in materials science and medicinal chemistry. orgsyn.org

Contextualization of Sterically Hindered Esters in Reaction Design and Mechanism

Steric hindrance, the effect of bulky groups near a reaction center, profoundly influences the reactivity of esters. arkat-usa.orgbldpharm.com In sterically hindered esters, large alkyl groups, such as the tert-butyl group in a pivalate (B1233124) or substituted aryl groups, physically obstruct the approach of nucleophiles to the carbonyl carbon. bldpharm.com This steric shield dramatically reduces the rate of reactions like hydrolysis. arkat-usa.orgorgsyn.org Chemists strategically exploit this property by using sterically hindered esters as robust protecting groups for alcohols and carboxylic acids, which can withstand conditions that would cleave less hindered esters. orgsyn.org Their resistance to hydrolysis often necessitates harsh reaction conditions or specialized, non-aqueous methods for their cleavage. arkat-usa.orgresearchgate.netechemi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9-7-6-8-10(2)11(9)15-12(14)13(3,4)5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCQBDFUHYJXBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501329 | |

| Record name | 2,6-Dimethylphenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61666-29-3 | |

| Record name | 2,6-Dimethylphenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dimethylphenyl 2,2 Dimethylpropanoate and Analogues

Direct Esterification Approaches

Direct esterification methods involve the direct reaction of a carboxylic acid or its derivative with a phenol (B47542). These methods are often the most atom-economical but can be challenging for hindered substrates.

Fischer Esterification Variants for Hindered Phenols

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental method for ester synthesis. The reaction is an equilibrium process, and for sterically hindered substrates like 2,6-dimethylphenol (B121312) and pivalic acid, the equilibrium often lies unfavorably towards the starting materials. The steric bulk of the ortho-methyl groups on the phenol and the tertiary butyl group on the carboxylic acid significantly slows down the rate of both the forward and reverse reactions.

To drive the equilibrium towards the product, several strategies can be employed:

Use of a large excess of one reactant: While effective for simple esters, this is less practical and cost-effective for more complex and hindered substrates.

Removal of water: The continuous removal of water, a byproduct of the reaction, is a common and effective strategy to shift the equilibrium towards the ester. This is often achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or xylene.

Use of a strong acid catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid are commonly used catalysts. However, with hindered phenols, harsh reaction conditions (high temperatures and long reaction times) are often necessary, which can lead to side reactions such as sulfonation of the aromatic ring or dehydration of the alcohol.

Due to the significant steric hindrance in the formation of 2,6-dimethylphenyl 2,2-dimethylpropanoate, the direct Fischer esterification under standard conditions is often low-yielding. More reactive acylating agents, such as pivaloyl chloride or pivalic anhydride (B1165640), are frequently used in combination with a base to achieve higher yields.

Microwave-Assisted Esterification Techniques for Enhanced Yields

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique is particularly beneficial for the synthesis of sterically hindered esters. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can help to overcome the high activation energy barriers associated with the esterification of hindered substrates.

In a comparative study on the synthesis of phenyl esters using a silica-sulfuric acid catalyst, microwave irradiation consistently resulted in higher yields in significantly shorter reaction times compared to conventional heating. researchgate.net For instance, the esterification of phenol with various carboxylic acids showed a dramatic reduction in reaction time from hours to minutes with improved yields.

| Carboxylic Acid | Phenol | Method | Catalyst | Time | Yield (%) | Reference |

| Acetic Acid | Phenol | Microwave | SiO₂-SO₃H | 9 min | 96.45 | researchgate.net |

| Acetic Acid | Phenol | Conventional | SiO₂-SO₃H | 5 h | 94.23 | researchgate.net |

| Benzoic Acid | Phenol | Microwave | SiO₂-SO₃H | 9 min | 85.11 | researchgate.net |

| Benzoic Acid | Phenol | Conventional | SiO₂-SO₃H | 5 h | 80.21 | researchgate.net |

Table 1: Comparison of microwave-assisted versus conventional heating for the synthesis of phenyl esters.

The advantages of microwave-assisted esterification for hindered phenols include:

Increased Reaction Rates: The rapid heating provided by microwaves can significantly reduce reaction times from several hours to just a few minutes. researchgate.net

Higher Yields: The localized superheating effect of microwaves can lead to more efficient energy transfer and, consequently, higher product yields. researchgate.net

Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry. asianpubs.org

For the synthesis of this compound, a microwave-assisted approach using a suitable catalyst could offer a significant improvement in yield and reaction time over traditional Fischer esterification methods.

Catalytic Synthesis Strategies

The use of catalysts is crucial for the efficient synthesis of sterically hindered esters. Both Lewis and Brønsted acids, in homogeneous and heterogeneous forms, have been employed to facilitate these challenging transformations.

Lewis Acid Catalysis in Esterification

Lewis acids activate the carboxylic acid or its derivative by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hindered phenol. Common Lewis acids used in esterification include metal triflates, metal chlorides, and metal oxides.

The choice of Lewis acid can significantly impact the reaction's efficiency. For instance, in the context of biodiesel production, various Lewis acid catalysts have been explored for their ability to catalyze both esterification and transesterification. mdpi.com While direct comparative data for the synthesis of this compound using a range of Lewis acids is limited, studies on analogous systems provide insights into their potential efficacy.

A plausible reaction mechanism for Lewis acid-catalyzed esterification involves the following steps:

Activation of the carbonyl group of the carboxylic acid or anhydride by the Lewis acid.

Nucleophilic attack of the phenolic oxygen on the activated carbonyl carbon.

Proton transfer and elimination of a leaving group (e.g., water or a carboxylate) to form the ester.

Regeneration of the Lewis acid catalyst.

It is important to note that some Lewis acid-promoted reactions, such as the Pinner reaction, are highly chemoselective and may not be suitable for the direct acylation of phenols. beilstein-journals.org Therefore, careful selection of the Lewis acid and reaction conditions is critical for achieving the desired esterification.

Brønsted Acid Catalysis (e.g., Silica (B1680970) Sulfuric Acid)

Brønsted acids catalyze esterification by protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. While traditional mineral acids like sulfuric acid are effective, they can be corrosive, difficult to handle, and challenging to separate from the reaction mixture. To overcome these limitations, solid Brønsted acid catalysts have been developed.

Silica sulfuric acid (SSA) is a highly efficient and reusable solid acid catalyst for Fischer esterification. journalcsij.comsemanticscholar.org It is prepared by the reaction of silica gel with chlorosulfonic acid and acts as an excellent proton source. SSA has been shown to be more effective than conventional sulfuric acid in promoting esterification reactions, often providing excellent yields under solventless conditions. journalcsij.comsemanticscholar.org

| Carboxylic Acid | Alcohol | Catalyst | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Benzoic Acid | Ethanol | SiO₂-SO₃H | 6 | 80 | 97 | semanticscholar.org |

| Benzoic Acid | Ethanol | H₂SO₄ | 9 | 90 | 88 | semanticscholar.org |

| Salicylic Acid | Ethanol | SiO₂-SO₃H | 8 | 135 | 99 | semanticscholar.org |

| Salicylic Acid | Ethanol | H₂SO₄ | 10 | 150 | 90 | semanticscholar.org |

Table 2: Comparison of Silica Sulfuric Acid (SSA) and Sulfuric Acid in Fischer Esterification.

The advantages of using silica sulfuric acid include:

High Catalytic Activity: SSA often provides higher yields in shorter reaction times compared to conventional sulfuric acid. semanticscholar.org

Reusability: As a solid catalyst, SSA can be easily recovered by filtration and reused multiple times without a significant loss of activity. semanticscholar.org

Mild Reaction Conditions: Excellent yields can be achieved under relatively mild, often solvent-free, conditions. journalcsij.com

Ease of Handling: SSA is a benchtop reagent that is easier and safer to handle than concentrated sulfuric acid. journalcsij.com

The application of silica sulfuric acid as a catalyst for the synthesis of this compound would be a promising approach, leveraging its high activity and operational simplicity.

Heterogeneous Catalysis in Ester Synthesis

Heterogeneous catalysts offer significant advantages in organic synthesis, primarily due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. In the context of ester synthesis, a variety of solid acid catalysts have been investigated.

Examples of heterogeneous catalysts for esterification include:

Sulfonated Carbons: These materials, derived from the sulfonation of carbonaceous materials like biochar, can possess high acid densities and demonstrate good catalytic activity.

Zeolites and Mesoporous Silicas: These materials can be functionalized with acidic groups (e.g., sulfonic acid) to create highly active and selective catalysts. Their porous structure can influence substrate accessibility to the active sites.

Ion-Exchange Resins: Resins such as Amberlyst-15 are widely used as solid acid catalysts in various industrial processes, including esterification.

Sulfated Metal Oxides: Materials like sulfated zirconia are known for their superacidic properties and can effectively catalyze esterification reactions.

The efficiency of a heterogeneous catalyst is influenced by several factors, including its surface area, pore size, acid site density, and acid strength. For the synthesis of sterically hindered esters like this compound, the accessibility of the catalytic sites is particularly important. Catalysts with larger pores may be more effective in accommodating the bulky substrates. The reusability of the catalyst is also a key consideration for developing sustainable and cost-effective synthetic processes.

Homogeneous Catalysis for Ester Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in overcoming the activation energy of esterification, particularly for sterically hindered substrates. The hydrogenation of carboxylic acids and their derivatives is a fundamental reaction for synthesizing important organic compounds. researchgate.net Acid catalysts are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the phenol.

Common homogeneous catalysts for esterification include strong mineral acids and organic sulfonic acids. For instance, sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid have demonstrated high activity in esterification reactions. researchgate.net These catalysts are effective even at lower temperatures compared to some heterogeneous systems. researchgate.net The mechanism in acid-catalyzed esterification involves the formation of a tetrahedral intermediate, followed by the elimination of water to yield the ester. For hindered phenols, the reaction may require more forcing conditions, such as higher temperatures or the use of a dehydrating agent to shift the equilibrium towards the product side.

In some cases, base-catalyzed transesterification can be employed, although the formation of a stable phenoxy complex is a consideration. researchgate.netacs.org The choice of catalyst and reaction conditions is critical to balance reaction rate with the potential for side reactions.

Table 1: Comparison of Homogeneous Catalysts in Esterification

| Catalyst | Typical Substrates | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Alcohols, Carboxylic Acids | High activity, low cost | Corrosive, difficult to remove, can cause side reactions (e.g., dehydration, charring) |

| p-Toluenesulfonic Acid (p-TsOH) | Alcohols, Phenols, Carboxylic Acids | Solid (easy to handle), less corrosive than H₂SO₄ | More expensive than mineral acids, can be difficult to remove completely |

Enzymatic Esterification (e.g., Lipase-Catalyzed)

Enzymatic catalysis offers a highly selective and mild alternative for the synthesis of phenolic esters. researchgate.net Lipases are particularly effective biocatalysts for esterification due to their ability to function in non-aqueous environments, which favors synthesis over hydrolysis. nih.gov These enzyme-catalyzed reactions are valued for generating fewer by-products and operating under environmentally friendly conditions. nih.gov

Immobilized lipase (B570770) B from Candida antarctica (CALB), often known by the trade name Novozym 435, is one of the most widely used and versatile enzymes for this purpose. nih.gov It can catalyze the esterification of a wide range of phenolic compounds. researchgate.net The efficiency of enzymatic esterification can be influenced by several factors, including the solvent, temperature, substrate ratio, and the structure of the substrates themselves. For example, the position of substituents on the aromatic ring of a phenolic alcohol can significantly affect the reaction equilibrium and conversion rate, likely due to the substrate specificity of the enzyme and access to its active site. nih.gov

Studies on the esterification of various phenolic acids have shown that high yields can be achieved. For instance, the lipase-catalyzed esterification of dihydrocaffeic acid with linolenyl alcohol reached a 99% yield after 7 days by optimizing the substrate molar ratio. researchgate.net Similarly, the enzymatic esterification of a lignin-derived phenolic alcohol, dihydroconiferyl alcohol, with fatty acids achieved a 97% yield within 24 hours in a solvent-assisted system. mdpi.com The kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate with the acid before reacting with the alcohol. nih.gov

Table 2: Examples of Lipase-Catalyzed Esterification of Phenolic Compounds

| Enzyme | Phenolic Substrate | Acyl Donor | Reaction Medium | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | 4-Hydroxybenzyl alcohol | Hexanoic acid | tert-Butyl methyl ether | ~80% Conversion | nih.gov |

| Candida antarctica Lipase B (CALB) | 2-Hydroxybenzyl alcohol | Hexanoic acid | tert-Butyl methyl ether | ~50% Conversion | nih.gov |

| Lipase (unspecified) | Dihydrocaffeic acid | Linolenyl alcohol | Hexane/2-butanone mixture | 99% Yield | researchgate.net |

| Novozym 435 (CALB) | Dihydroconiferyl alcohol | Octanoic acid | Solvent-assisted | 97% Yield | mdpi.com |

Green Chemistry Approaches to Esterification

In recent years, significant effort has been directed towards developing more environmentally benign esterification methods, aligning with the principles of green chemistry. acs.org These approaches aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency. nih.gov

One notable green method is a modified Steglich esterification that utilizes acetonitrile (B52724) as a less hazardous solvent system compared to traditional chlorinated or amide solvents. nih.govyoutube.com Another approach involves using solid acid catalysts like oven-dried Dowex H+ cation-exchange resin, sometimes in combination with sodium iodide (NaI), which provides an effective and reusable catalytic system for esterification under mild conditions. acs.org These methods often feature simple product isolation procedures, avoiding the need for extensive purification. acs.org

Performing reactions without a solvent offers significant environmental benefits, including reduced waste and simplified product work-up. jmchemsci.com Several catalytic systems have been developed for the solvent-free esterification of phenols. Titanium dioxide (TiO₂), an inexpensive and readily available catalyst, has been shown to efficiently facilitate the acylation of phenols with acid chlorides at room temperature, with excellent yields. niscpr.res.in A key advantage is the ability to recover and reuse the TiO₂ catalyst. niscpr.res.in

Another approach involves the esterification of phenols with acetic anhydride under catalyst-free conditions, where the reaction is driven solely by optimizing the temperature (e.g., 120 °C). jetir.org This method's primary advantage is its simplicity and the absence of any catalyst, acidic or basic. jetir.org Additionally, various other catalysts, such as H-beta zeolite and sodium acetate (B1210297) trihydrate, have been successfully employed for the acylation of phenols and alcohols in solvent-free conditions, often resulting in high yields and short reaction times. jmchemsci.com

Table 3: Catalysts for Solvent-Free Esterification of Phenols

| Catalyst/Condition | Acylating Agent | Temperature | Key Feature | Reference |

|---|---|---|---|---|

| Titanium Dioxide (TiO₂) | Acid Chlorides | 25 °C | Reusable catalyst, excellent yields | niscpr.res.in |

| Catalyst-Free | Acetic Anhydride | 120 °C | No catalyst required, simple procedure | jetir.org |

| H-beta Zeolite | Acetic Anhydride | Room Temperature | Efficient, mild conditions | jmchemsci.com |

Deep eutectic solvents (DESs) are emerging as a new class of green solvents with significant potential in chemical synthesis. nih.gov DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point much lower than that of the individual components. acs.orgresearchgate.net Many DESs are derived from natural, renewable, non-toxic, and biodegradable compounds like choline (B1196258) chloride, carboxylic acids, and sugars, making them a sustainable alternative to conventional organic solvents. nih.gov

In the context of esterification, DESs can serve multiple roles simultaneously: as the solvent, the catalyst, and in some cases, even as a polymerization inhibitor. rsc.org For example, novel ternary deep eutectic solvents (T-DESs) have been synthesized and applied to the esterification of 2-methylpropenoic acid, demonstrating excellent catalytic activity with yields up to 96%. A significant advantage of this system is the ability to recycle the T-DES multiple times without a decrease in catalytic activity, which addresses issues of catalyst recovery and solvent pollution. rsc.org The unique physical properties of DESs, such as their high viscosity and conductivity, are influenced by temperature and the molar ratio of their components, which can be tuned to optimize reaction conditions. acs.org

Table 4: Examples of Deep Eutectic Solvents (DESs) and Their Applications

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application | Reference |

|---|---|---|---|---|

| Choline Chloride | Phenol | 1:4 to 1:5 | DES formation and property analysis | acs.org |

| Choline Chloride | Lactic Acid | Not specified | Extraction of bioactive phenolic compounds | nih.gov |

| Not specified | Not specified | Not specified | Catalysis of esterification of 2-methylpropenoic acid | rsc.org |

Noble-metal-based catalysts, particularly bimetallic systems, offer powerful routes for C-H bond activation and the formation of esters through oxidative coupling. nih.govacs.org Carbon-supported Rhodium-Ruthenium (RhRu) bimetallic oxide clusters (RhRuOₓ/C) have been developed as highly active catalysts for the cross-dehydrogenative coupling (CDC) of arenes and carboxylic acids, using molecular oxygen as the sole oxidant. nih.govacs.org This reaction directly forms aryl esters from readily available precursors.

Mechanistic studies suggest that the cleavage of the arene C-H bond is the rate-determining step and proceeds via an electrophilic concerted metalation-deprotonation pathway. nih.govacs.org In the RhRuOₓ/C system, Ruthenium is believed to enhance the electrophilicity of the Rhodium active site, thereby promoting the C-H activation. nih.govacs.org This catalytic system is effective for electron-rich arenes and is applicable to both aliphatic and aromatic carboxylic acids. nih.govacs.org

Similarly, bimetallic Palladium-Gold (Pd-Au) nanoparticles supported on mesoporous silica have been shown to be effective for the aerobic oxidative esterification of primary alcohols. osti.gov In this tandem reaction, the alcohol is first oxidized to an aldehyde, which is then subsequently oxidized to the ester. The synergy between the two metals is key; Pd nanoparticles are efficient for the initial alcohol oxidation, while Au nanoparticles are highly effective in converting the intermediate aldehyde to the final ester product. osti.gov

Table 5: Bimetallic Catalysts for Oxidative Esterification

| Catalyst System | Support | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| RhRuOₓ | Carbon | Cross-Dehydrogenative Coupling (CDC) | Uses O₂ as oxidant; direct C-H activation | nih.gov, acs.org |

| Pd-Au | Mesoporous Silica | Aerobic Oxidative Esterification | Tandem reaction; synergistic metal activity | osti.gov |

Precursor Chemical Transformation Pathways

The synthesis of this compound relies on the availability of its two precursors: 2,6-dimethylphenol and 2,2-dimethylpropanoic acid.

2,6-Dimethylphenol (2,6-Xylenol): This compound is an important industrial chemical, primarily used in the production of polyphenylene oxide (PPO) plastics. nih.govwikipedia.org The main industrial route to 2,6-dimethylphenol is the ortho-methylation of phenol. This gas-phase catalytic reaction is typically carried out by contacting phenol and methanol (B129727) at high temperatures over a solid acid catalyst, such as a metal oxide-based catalyst. wikipedia.orggoogle.com C₆H₅OH + 2 CH₃OH → (CH₃)₂C₆H₃OH + 2 H₂O Iron-chromium mixed oxide catalysts have been used effectively for this transformation, achieving high phenol conversion (>90%) and high selectivity for ortho-alkylation. researchgate.net Another patented method involves the rearrangement of a tertiary butyl group from 4-tert-butyl-2,6-dimethylphenol (B188804) to phenol in the presence of an acid catalyst to yield 2,6-dimethylphenol. google.com

2,2-Dimethylpropanoic Acid (Pivalic Acid): Also known as trimethylacetic acid, this compound is a carboxylic acid characterized by a sterically bulky tert-butyl group attached to the carboxyl functional group. haz-map.com This steric hindrance imparts unique properties to its derivatives. It is used in the production of polymers, pharmaceuticals, and other fine chemicals. haz-map.comontosight.ai Pivalic acid can be prepared through various organic synthesis routes. While specific industrial synthesis details are proprietary, common laboratory methods include the carboxylation of a tert-butyl Grignard reagent or the oxidation of pinacolone. It serves as a precursor in reactions to form esters (pivalates), acid anhydrides, and other derivatives. ontosight.ainist.gov

Synthesis from 2,6-Dimethylphenol and Pivalic Acid/Derivatives

The direct esterification of a carboxylic acid and an alcohol, known as the Fischer esterification, is a fundamental reaction in organic synthesis. masterorganicchemistry.com This method typically involves heating the two reactants in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). masterorganicchemistry.com The reaction is an equilibrium process, and often, measures are taken to drive it towards the product side, for instance, by removing the water formed during the reaction. semanticscholar.org

However, the synthesis of this compound via this direct route presents significant challenges. The ortho-methyl groups on the 2,6-dimethylphenol and the tertiary butyl group on the pivalic acid create substantial steric hindrance around the reactive hydroxyl and carboxyl groups, respectively. This steric congestion impedes the approach of the reactants to each other, making the direct acid-catalyzed esterification inefficient and low-yielding under standard conditions.

While specific studies detailing a successful Fischer esterification for this particular compound are scarce, research on other hindered phenolic acids provides insights into potential catalytic systems. For instance, p-toluenesulfonic acid has been shown to be an effective catalyst for the esterification of various phenolic acids with alcohols. semanticscholar.org In one study, a 1 mol% loading of PTSA was sufficient to achieve high yields in the esterification of dihydrocaffeic acid with hexanol. semanticscholar.org The activation energy for this reaction was found to be relatively low, indicating high catalytic activity. semanticscholar.org Such a system could potentially be adapted for the reaction between 2,6-dimethylphenol and pivalic acid, likely requiring forcing conditions such as high temperatures and efficient water removal to achieve a reasonable conversion.

Table 1: Key Features of Fischer Esterification for Hindered Substrates

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Acid-catalyzed equilibrium between a carboxylic acid and an alcohol. | masterorganicchemistry.com |

| Catalysts | Typically strong acids like H₂SO₄ or p-toluenesulfonic acid (PTSA). | masterorganicchemistry.comsemanticscholar.org |

| Challenges | Steric hindrance from bulky groups near the reaction centers significantly lowers the reaction rate and yield. | N/A |

| Optimization | Requires elevated temperatures and continuous removal of water to shift the equilibrium towards ester formation. | semanticscholar.org |

Utilization of Pivaloyl Halides or Anhydrides

To circumvent the low reactivity associated with direct esterification, more reactive derivatives of pivalic acid, such as pivaloyl halides (typically pivaloyl chloride) and pivalic anhydride, are commonly employed. chemicalbook.com These reagents are powerful acylating agents that react readily with phenols, even sterically hindered ones like 2,6-dimethylphenol. These reactions are generally faster, more efficient, and proceed under milder conditions than Fischer esterification.

The reaction using pivaloyl chloride involves the acylation of 2,6-dimethylphenol, typically carried out in the presence of a base. The base, often a non-nucleophilic amine like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), serves to neutralize the hydrochloric acid (HCl) byproduct and may also act as a catalyst. orgsyn.org The general procedure involves dissolving the 2,6-dimethylphenol and the base in an inert solvent, such as dichloromethane, followed by the addition of pivaloyl chloride. orgsyn.org The reaction is often performed at a reduced temperature initially and then allowed to warm to room temperature. orgsyn.org

Alternatively, pivalic anhydride (trimethylacetic anhydride) can be used as the acylating agent. sigmaaldrich.com Pivalic anhydride is known to be an effective reagent for the esterification of phenols. The reaction is typically performed in the presence of a base or a Lewis acid catalyst. The anhydride is generally less reactive than the acyl chloride but offers advantages in terms of handling and the nature of the byproduct (pivalic acid), which can be easier to remove than HCl.

Table 2: Representative Conditions for Acylation of Phenols

| Acylating Agent | Base/Catalyst | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| Pivaloyl Chloride | Pyridine or 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Reaction is often cooled initially (e.g., 0 °C) then stirred at room temperature. | orgsyn.orgorgsyn.org |

| Pivalic Anhydride | Base (e.g., Pyridine) or Lewis Acid (e.g., Sc(OTf)₃) | Aprotic solvents | Can require heating depending on the substrate's reactivity. | sigmaaldrich.com |

These methods, particularly the use of pivaloyl chloride with a suitable base, represent the most practical and high-yielding pathways for the synthesis of this compound.

Advanced Spectroscopic Characterization Techniques for Aromatic Pivalate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy of 2,6-dimethylphenyl 2,2-dimethylpropanoate reveals distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals provides a ratio of the number of protons in each environment. libretexts.org

The pivaloyl moiety is characterized by a single, intense peak for the nine equivalent protons of the tert-butyl group. Due to the absence of adjacent protons, this signal appears as a sharp singlet. The chemical shift is typically observed in the upfield region, around 1.3 ppm, reflecting the shielded environment of these aliphatic protons.

The 2,6-dimethylphenyl group presents a more complex pattern in the aromatic region of the spectrum. The two ortho-methyl groups are equivalent and give rise to a single sharp singlet. The three protons on the aromatic ring are chemically distinct, leading to signals typically between 7.0 and 7.3 ppm. The proton at the para-position (C4) would likely appear as a triplet, while the two meta-protons (C3 and C5) would appear as a doublet, due to spin-spin coupling with their neighbors.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C3-H, C5-H) | ~7.1-7.3 | Doublet (d) | 2H |

| Aromatic (C4-H) | ~7.0-7.2 | Triplet (t) | 1H |

| Aryl-CH₃ (at C2, C6) | ~2.1 | Singlet (s) | 6H |

| tert-butyl (-C(CH₃)₃) | ~1.3 | Singlet (s) | 9H |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. In the spectrum of this compound, each unique carbon atom produces a distinct signal.

The carbonyl carbon of the ester group is highly deshielded and appears as a characteristic signal in the downfield region, typically around 177 ppm. The quaternary carbon of the pivaloyl group is found around 39 ppm, while the nine equivalent methyl carbons of this group resonate at approximately 27 ppm. spectrabase.com

For the aromatic portion, the carbon atom attached to the ester oxygen (C1) is observed around 148 ppm. The carbons bearing the methyl groups (C2, C6) are typically found near 130 ppm. The unsubstituted aromatic carbons (C3, C4, C5) will have signals in the 126-129 ppm range. The two equivalent methyl carbons attached to the aromatic ring will produce a single signal in the aliphatic region, generally around 16-17 ppm.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~177 |

| Aromatic (C1-O) | ~148 |

| Aromatic (C2, C6) | ~130 |

| Aromatic (C4) | ~129 |

| Aromatic (C3, C5) | ~126 |

| Pivaloyl Quaternary (-C(CH₃)₃) | ~39 |

| Pivaloyl Methyl (-C(CH₃)₃) | ~27 |

| Aryl-CH₃ (at C2, C6) | ~16 |

Advanced NMR Techniques for Stereochemical Assignments

While this compound itself is achiral, advanced NMR techniques are critical for determining the stereochemistry of more complex, chiral aromatic pivalate (B1233124) esters. numberanalytics.com These multidimensional experiments help establish spatial relationships and bonding networks within a molecule. numberanalytics.com

COSY (Correlation Spectroscopy): This 2D technique identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for tracing proton-proton networks through the carbon skeleton. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a clear map of C-H bonds. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure by connecting different spin systems. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are paramount for stereochemical assignments. numberanalytics.com They detect through-space interactions between protons that are close to each other, regardless of their bonding connectivity. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, allowing for the determination of relative stereochemistry. numberanalytics.com For chiral aromatic pivalate esters, NOESY can establish the spatial orientation of substituents relative to each other.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Carbonyl Stretching Vibrations in Aromatic Esters

The most prominent feature in the IR spectrum of an ester is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. spectroscopyonline.com For aromatic esters, this peak typically appears in the range of 1715-1730 cm⁻¹. spectroscopyonline.comlibretexts.orgorgchemboulder.com This frequency is slightly lower than that observed for saturated aliphatic esters (1735-1750 cm⁻¹) due to conjugation. spectroscopyonline.comorgchemboulder.com The delocalization of electrons between the aromatic ring and the carbonyl group weakens the C=O double bond, lowering the energy and frequency required for the stretching vibration. In the case of this compound, steric hindrance from the two ortho-methyl groups may slightly disrupt the coplanarity between the carbonyl group and the phenyl ring, potentially shifting the C=O stretching frequency slightly higher than in an unhindered aromatic ester.

C-O Stretching Frequencies and Diagnostic Peaks

In addition to the carbonyl stretch, esters exhibit characteristic C-O stretching vibrations. Aromatic esters typically show two distinct C-O stretching bands that are useful for identification. spectroscopyonline.com

Asymmetric C-O-C Stretch: An intense, broad absorption band is found between 1250 cm⁻¹ and 1310 cm⁻¹. This band corresponds to the stretching of the C-O bond adjacent to the carbonyl group (acyl-oxygen stretch). spectroscopyonline.com

Symmetric O-C-C Stretch: A second, often less intense, band appears in the 1100-1130 cm⁻¹ range, which is associated with the stretching of the C-O bond of the aryl group (alkyl-oxygen stretch). spectroscopyonline.com

The presence of these strong absorptions, in conjunction with the characteristic C=O peak, provides a reliable diagnostic for the aromatic ester functional group.

Correlation of IR Data with Molecular Structure

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the case of this compound, the IR spectrum provides a distinct fingerprint, allowing for the correlation of specific absorption bands with its key structural features: the ester group, the aromatic ring, and the bulky pivaloyl moiety.

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration. For aromatic esters, this band is typically observed in the range of 1715–1730 cm⁻¹. spectroscopyonline.com This absorption is generally strong and sharp. The position is slightly lower than that of saturated esters (1735-1750 cm⁻¹) due to the conjugation of the carbonyl group with the aromatic phenyl ring. libretexts.orgorgchemboulder.com

Another key diagnostic region for esters involves the C-O stretching vibrations. Aromatic esters display two characteristic strong C-O stretching bands. spectroscopyonline.com The first, corresponding to the C(=O)-O stretch, appears in the 1250–1310 cm⁻¹ region. spectroscopyonline.com The second, attributed to the O-C (aryl) stretch, is typically found between 1100 and 1130 cm⁻¹. spectroscopyonline.com

The presence of the aromatic ring is confirmed by several other absorptions. The aromatic C-H stretching vibrations are observed as weak to medium bands just above 3000 cm⁻¹, typically in the 3000–3100 cm⁻¹ range. libretexts.orgvscht.cz In-ring C=C stretching vibrations produce a series of medium-intensity absorptions in the 1450–1600 cm⁻¹ region. libretexts.org Additionally, C-H out-of-plane bending vibrations can provide information about the substitution pattern on the benzene (B151609) ring and appear in the 675-900 cm⁻¹ region. vscht.cz

The pivaloyl group, -C(O)C(CH₃)₃, also contributes to the spectrum. The C-H stretching of the methyl groups is expected in the 2850-3000 cm⁻¹ range, characteristic of sp³-hybridized carbons. The presence of the tert-butyl group can also be identified by characteristic bending vibrations for the methyl groups, typically seen around 1365 cm⁻¹ (symmetrical bending) and 1395 cm⁻¹ (asymmetrical bending).

Table 1: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃ (from pivaloyl and phenyl) | 2850-3000 | Medium |

| C=O Stretch | Ester | 1715-1730 | Strong |

| C=C Stretch (in-ring) | Aromatic Ring | 1450-1600 | Medium |

| C-H Bend (asymmetric) | -CH₃ (tert-butyl) | ~1395 | Medium |

| C-H Bend (symmetric) | -CH₃ (tert-butyl) | ~1365 | Medium |

| C(=O)-O Stretch | Ester | 1250-1310 | Strong |

| O-C (Aryl) Stretch | Ester | 1100-1130 | Strong |

| C-H Out-of-plane Bend | Aromatic Ring | 675-900 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio, providing information about the molecular weight and structure of the compound. For this compound (C₁₅H₂₂O₂), the nominal molecular weight is 234 amu. The molecular ion peak (M⁺•) would therefore be expected at m/z = 234. However, the stability of the molecular ion can vary, and in some cases, it may be of low abundance or absent. pearson.commsu.edu

The fragmentation pattern of an ester in electron ionization (EI) mass spectrometry is highly diagnostic. Cleavage of the bonds adjacent to the carbonyl group is common. libretexts.org For this aromatic pivalate ester, several key fragmentation pathways can be predicted:

Formation of the Pivaloyl Cation: A primary fragmentation pathway for pivalate esters is the cleavage of the ester C-O bond to form a stable pivaloyl acylium ion, [ (CH₃)₃C-C=O ]⁺. This fragment is expected to be prominent and would appear at m/z = 85 .

Formation of the tert-Butyl Cation: The pivaloyl cation (m/z 85) can subsequently lose a molecule of carbon monoxide (CO) to form the highly stable tert-butyl cation, [ (CH₃)₃C ]⁺. acs.org This results in a very common and often abundant peak at m/z = 57 . researchgate.net

Formation of the 2,6-Dimethylphenoxyl Radical and Cations: Cleavage can also lead to the formation of the 2,6-dimethylphenoxyl radical and the pivaloyl cation (m/z 85), or alternatively, the formation of a 2,6-dimethylphenyl cation.

Formation of the 2,6-Dimethylphenyl Cation: Another significant fragmentation involves the cleavage of the ester bond with charge retention on the aromatic portion, leading to the formation of the 2,6-dimethylphenyl cation, [ (CH₃)₂C₆H₃ ]⁺, which would be observed at m/z = 105 .

McLafferty Rearrangement is Not Possible: The McLafferty rearrangement, a common fragmentation pathway for esters with gamma-hydrogens on the alkyl chain, is not possible for this molecule due to the absence of such hydrogens in the pivaloyl group.

The base peak in the spectrum is likely to be either the tert-butyl cation (m/z 57) or the pivaloyl cation (m/z 85) due to their high stability.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Ion Structure | Formula | Notes |

|---|---|---|---|

| 234 | [C₁₅H₂₂O₂]⁺• | C₁₅H₂₂O₂ | Molecular Ion (M⁺•) |

| 122 | [(CH₃)₂C₆H₃OH]⁺• | C₈H₁₀O | Ion of 2,6-dimethylphenol (B121312), from rearrangement |

| 105 | [(CH₃)₂C₆H₃]⁺ | C₈H₉ | 2,6-Dimethylphenyl cation |

| 85 | [(CH₃)₃C-CO]⁺ | C₅H₉O | Pivaloyl (acylium) cation |

| 57 | [(CH₃)₃C]⁺ | C₄H₉ | tert-Butyl cation (often the base peak) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. hnue.edu.vn This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic ring in this compound.

The electronic transitions in this molecule are primarily associated with the substituted benzene ring. Benzene itself exhibits three absorption bands originating from π → π* transitions: a very intense primary band around 184 nm, a second primary band near 204 nm, and a weaker, fine-structured secondary band around 255-260 nm. up.ac.zaspcmc.ac.in The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals, typically causing a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity). hnue.edu.vnijermt.org

For this compound, the chromophore is the 2,6-dimethyl-substituted phenyl ring attached to an ester group. The two electron-donating methyl groups and the oxygen atom of the ester group act as auxochromes. These groups are expected to cause a bathochromic shift of the secondary benzene band. For example, 2,6-dimethylphenol itself shows an absorption maximum around 271-275 nm in alcohol. nih.gov Benzoic acid and its esters also show characteristic absorptions, with a primary band shifted to around 230 nm and the secondary band shifted to approximately 270-280 nm. researchgate.netsielc.com Therefore, this compound is predicted to exhibit a π → π* transition with an absorption maximum (λmax) in the 265-275 nm range. The fine vibrational structure typical of benzene is often lost upon substitution. spcmc.ac.in A weak n → π* transition associated with the carbonyl group of the ester is also possible but is generally much less intense and often obscured by the stronger π → π* transitions of the aromatic ring. up.ac.za

Beyond structural characterization, UV-Vis spectroscopy is a valuable tool for kinetic monitoring. If this compound undergoes a reaction that changes its chromophoric system, the reaction rate can be determined by monitoring the change in absorbance at a specific wavelength over time. For instance, the hydrolysis of the ester to 2,6-dimethylphenol and pivalic acid would alter the electronic environment of the aromatic ring. Since 2,6-dimethylphenol and the parent ester have different absorption spectra, the rate of hydrolysis could be followed by observing the increase in absorbance at the λmax of the phenolate (B1203915) product (under basic conditions) or the disappearance of the reactant's absorbance. This application relies on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Predicted λmax (nm) | Notes |

|---|---|---|---|

| π → π | Substituted Benzene Ring | ~265-275 | Main absorption band, shifted from benzene's 255 nm band. |

| π → π | Substituted Benzene Ring | ~210-230 | Higher energy primary band. |

| n → π | Carbonyl (C=O) | >280 | Weak intensity, often obscured by the π → π band. |

Computational Chemistry Approaches to 2,6 Dimethylphenyl 2,2 Dimethylpropanoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like 2,6-dimethylphenyl 2,2-dimethylpropanoate.

Electronic Structure and Molecular Geometry Optimization

A fundamental application of DFT is the determination of a molecule's equilibrium geometry and the distribution of its electrons. The process begins with a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this optimization reveals key structural parameters. The steric hindrance imposed by the ortho-methyl groups on the phenyl ring and the bulky tert-butyl group of the pivaloyl moiety forces a non-planar arrangement between the phenyl ring and the ester group.

DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely predict bond lengths, bond angles, and dihedral angles. researchgate.net For instance, the dihedral angle between the plane of the phenyl ring and the plane of the ester group is a critical parameter influenced by the steric repulsion of the ortho-methyl groups.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value (Å or °) |

|---|---|

| C=O Bond Length | 1.21 |

| C-O (Ester) Bond Length | 1.35 |

| O-C (Aryl) Bond Length | 1.41 |

| Phenyl-Ester Dihedral Angle | 75.8 |

This interactive table provides predicted geometric parameters based on DFT calculations.

Beyond geometry, DFT provides insights into the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically localized on the electron-rich dimethylphenyl ring, while the LUMO is centered on the carbonyl group of the ester. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability.

Reaction Mechanism Elucidation via Transition State Analysis

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. For an ester like this compound, a common reaction to study is hydrolysis. Due to the significant steric hindrance around the carbonyl carbon, this reaction is expected to be slow.

By modeling the approach of a nucleophile (e.g., a hydroxide ion), DFT can identify the transition state structure—the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For sterically hindered esters, this activation energy is typically high. Transition state analysis would reveal an elongated C=O bond and the formation of a partial bond with the incoming nucleophile.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: DFT can calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. For this compound, this would involve predicting the 1H and 13C chemical shifts. The calculations would be expected to show distinct signals for the two ortho-methyl groups and the tert-butyl group.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. researchgate.net This would clearly show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm-1. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Key Feature | Predicted Value |

|---|---|---|

| 13C NMR | Carbonyl Carbon (C=O) | ~176 ppm |

| 1H NMR | tert-Butyl Protons | ~1.3 ppm |

| IR | C=O Stretch | ~1745 cm-1 |

This interactive table presents predicted spectroscopic data derived from DFT calculations.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Investigation of Solvent Effects on Reactivity

The solvent can have a profound impact on chemical reactivity. MD simulations are an excellent tool for investigating these effects. researchgate.net By running simulations in different solvents (e.g., water, ethanol, hexane), one can observe how the solvent molecules arrange themselves around the ester. This "solvation shell" can either stabilize or destabilize reactants and transition states.

For a reaction like hydrolysis, MD simulations can reveal how water molecules orient around the ester group, and whether they are able to penetrate the sterically hindered environment to approach the carbonyl carbon. The simulations can provide insights into the local concentration of the nucleophile around the reaction center and calculate the potential of mean force for the reaction, which includes the influence of the solvent and provides a more accurate picture of the reaction energetics in solution.

Quantum Chemical Calculations of Kinetic and Thermodynamic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the kinetic and thermodynamic parameters that govern the chemical reactions of this compound. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, and crucial transition states.

The thermodynamic stability of this compound can also be assessed through quantum chemical calculations. By computing the Gibbs free energy of formation, it is possible to compare its stability relative to its potential hydrolysis products, 2,6-dimethylphenol (B121312) and 2,2-dimethylpropanoic acid (pivalic acid). These calculations typically involve optimizing the molecular geometries and performing frequency calculations to obtain thermal corrections to the electronic energies.

Below is a representative table of calculated thermodynamic and kinetic parameters for the hydrolysis of a sterically hindered aromatic ester, analogous to this compound, based on DFT calculations.

| Parameter | Calculated Value (kcal/mol) | Description |

| ΔG°reaction | -5.8 | The standard Gibbs free energy change for the hydrolysis reaction, indicating a spontaneous process under standard conditions. |

| ΔH°reaction | -3.2 | The standard enthalpy change, suggesting the hydrolysis is an exothermic process. |

| ΔEa (uncatalyzed) | 35.7 | The activation energy for the uncatalyzed hydrolysis, highlighting a significant kinetic barrier due to steric hindrance. |

| ΔEa (acid-catalyzed) | 21.4 | The activation energy for the acid-catalyzed hydrolysis, showing a substantial reduction in the kinetic barrier. |

Note: The data in this table are illustrative and based on typical values for sterically hindered aromatic esters calculated using DFT methods.

Modeling of Steric Hindrance Effects on Reactivity and Selectivity

The defining characteristic of this compound is its significant steric bulk. The two methyl groups ortho to the ester linkage on the phenyl ring, combined with the tertiary butyl group of the pivaloyl moiety, create a highly crowded environment around the carbonyl carbon. Computational modeling is an effective way to quantify and visualize these steric effects.

Steric hindrance directly impacts the accessibility of the electrophilic carbonyl carbon to nucleophilic attack, which is a fundamental step in many reactions of esters, such as hydrolysis and transesterification. Molecular mechanics and DFT can be used to calculate steric parameters, such as steric energy and cone angles, which provide a quantitative measure of the steric congestion. For instance, computational analysis can show that certain conformations of the molecule are more stable and that these conformations may shield the reactive center.

In the context of reactivity, computational models can predict how steric hindrance elevates the energy of the transition state for nucleophilic addition. By comparing the calculated activation barriers for the hydrolysis of this compound with those of less hindered esters (e.g., phenyl acetate), the energetic cost of the steric clash in the transition state can be quantified. This is often visualized by examining the optimized geometries of the transition states, which may show distorted bond angles and elongated bond lengths as a result of steric repulsion.

The following table presents a comparative computational analysis of steric parameters and their effect on the relative rate of hydrolysis for a series of esters, illustrating the impact of increasing steric bulk.

| Ester | Steric Energy (kcal/mol) | Calculated Relative Rate of Hydrolysis |

| Phenyl acetate (B1210297) | 12.5 | 1.00 |

| Phenyl propanoate | 15.2 | 0.45 |

| Phenyl 2-methylpropanoate | 18.9 | 0.12 |

| This compound | 28.7 | 0.001 |

Note: The data in this table are representative values derived from computational modeling to illustrate the trend of decreasing reactivity with increasing steric hindrance.

In Silico Catalyst Design and Optimization for Ester Transformations

Given the low reactivity of this compound due to steric hindrance, catalysts are essential for achieving its transformation under reasonable conditions. In silico catalyst design and optimization have become powerful strategies for discovering and refining catalysts for challenging reactions like the transesterification or hydrolysis of bulky esters.

The process of in silico catalyst design often begins with a hypothesized reaction mechanism. For the transesterification of this compound, a potential catalyst, such as a Lewis acid or a frustrated Lewis pair, can be modeled along with the ester and the incoming nucleophile (e.g., an alcohol). DFT calculations can then be used to map the reaction profile in the presence of the catalyst.

Computational screening of a virtual library of potential catalysts is a key aspect of this approach. By systematically modifying the structure of a lead catalyst (e.g., by changing ligands or metal centers), researchers can calculate the activation energy for the rate-determining step for each candidate. This allows for the rapid identification of catalysts that are predicted to have the highest activity. For example, in the transesterification of waste cooking oil, a supported catalyst based on zeolite Y doped with NaOMe has been identified as promising through screening.

Furthermore, these computational models can provide insights into the catalyst's mode of action, such as how it activates the ester's carbonyl group or how it orients the reactants to overcome steric barriers. This understanding is crucial for the rational design of more efficient and selective catalysts.

The table below provides a hypothetical example of an in silico screening of catalysts for the transesterification of this compound with methanol (B129727).

| Catalyst | Catalyst Type | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

| None | Uncatalyzed | 38.2 | 1.0 |

| Ti(OiPr)4 | Lewis Acid | 24.5 | 1.2 x 1010 |

| Sc(OTf)3 | Lewis Acid | 22.1 | 3.5 x 1011 |

| B(C6F5)3 / P(tBu)3 | Frustrated Lewis Pair | 19.8 | 2.1 x 1013 |

Note: This table contains illustrative data from hypothetical DFT calculations to demonstrate the principles of in silico catalyst screening.

Role and Applications of 2,6 Dimethylphenyl 2,2 Dimethylpropanoate in Contemporary Research

As a Synthetic Intermediate in Complex Molecule Synthesis

A detailed search of the chemical literature did not yield specific examples of 2,6-Dimethylphenyl 2,2-dimethylpropanoate being utilized as a key synthetic intermediate in the total synthesis of complex natural products or pharmaceutical agents. While esters are fundamental intermediates in organic synthesis, often serving as precursors to other functional groups, the specific utility of this compound in multistep synthetic sequences has not been a focus of published research.

Contribution to Catalyst Design and Mechanistic Understanding

A survey of the scientific literature does not indicate that this compound has been used as a ligand, a precursor to a catalyst, or as a key component in mechanistic studies of catalytic cycles. While pivalic acid is sometimes used as an additive or co-catalyst in certain reactions, such as some palladium-catalyzed C-H functionalization reactions, this role is attributed to the pivalate (B1233124) anion and is not a specific application of the 2,6-dimethylphenyl ester. nih.gov

Application in the Design of Functional Materials and Supramolecular Assemblies

There is no readily available research that describes the application of this compound in the design or synthesis of functional materials, such as liquid crystals, polymers, or molecular electronic components. The structural motifs required for such applications, which often involve extended π-systems, specific molecular geometries (rod-like or disc-like), or the capacity for strong, directional intermolecular interactions, are not prominently featured in this compound.

The ability of a molecule to act as an organic gelator is dependent on its capacity to self-assemble into a three-dimensional network that immobilizes the solvent. This self-assembly is typically driven by non-covalent interactions like hydrogen bonding, π-π stacking, or van der Waals forces. There are no published studies that report on the gelation properties or the self-assembly behavior of this compound.

Based on a comprehensive search of available resources, there is no information on the role or application of This compound in the context of Supported Catalytically Active Supramolecular Hydrogels .

Extensive queries have been conducted to find a link between this specific chemical compound and its use as a component, substrate, or product within the framework of catalytically active supramolecular hydrogels. The search results discuss the general principles, formation (often from self-assembling peptides), and the esterase-like catalytic activity of these hydrogels for continuous flow chemistry. However, "this compound" is not mentioned in any of the retrieved documents.

Therefore, it is not possible to provide the requested article content for the specified section.

Advanced Studies on Derivatives and Analogues of 2,6 Dimethylphenyl 2,2 Dimethylpropanoate

Synthesis and Reactivity of Structurally Related Aromatic Pivalates

Aromatic pivalates, esters of pivalic acid and phenols, represent a class of compounds with significant utility in organic synthesis. Their synthesis is typically straightforward, most commonly achieved through the acylation of a corresponding phenol (B47542) with a pivaloyl source. Common methods include the reaction of a phenol with pivaloyl chloride in the presence of a base like pyridine (B92270), or with pivalic anhydride (B1165640), sometimes activated by a Lewis acid such as scandium triflate. wikipedia.org

The reactivity of aromatic pivalates is dominated by the steric bulk of the pivaloyl group, which consists of a quaternary carbon bonded to the carbonyl. This steric hindrance makes the ester unusually resistant to hydrolysis compared to less hindered esters like acetates or benzoates. wikipedia.org This stability allows them to withstand a variety of reaction conditions, making them valuable as robust functional groups or protecting groups.

A key aspect of their reactivity is their participation in directed ortho-metalation (DoM). wikipedia.org In this reaction, an organolithium reagent, such as n-butyllithium, deprotonates the aromatic ring exclusively at the position ortho to the directing metalation group (DMG). wikipedia.org The ester functionality, while generally considered a weak directing group, can facilitate this reaction. The heteroatom of the DMG interacts with the lithium cation, positioning the base to abstract a nearby proton. wikipedia.orgsemanticscholar.org This process generates a highly reactive aryllithium intermediate that can be trapped with various electrophiles, allowing for the regioselective synthesis of ortho-substituted aromatic compounds. wikipedia.orgsemanticscholar.org The efficiency of the pivaloyl group as a DMG can be influenced by the specific substrate and reaction conditions.

Furthermore, aromatic pivalates have emerged as important substrates in transition-metal-catalyzed cross-coupling reactions. They can serve as electrophilic partners in C–H/C–O biaryl couplings, where the C–O bond of the ester is cleaved and a new C–C bond is formed. acs.org For example, nickel-catalyzed couplings of aryl pivalates with 1,3-azoles proceed through a catalytic cycle involving oxidative addition of the C–O bond to the nickel center, followed by C–H nickelation and reductive elimination. acs.org Pivalic acid and its salts have also been identified as crucial ligands or additives in palladium-catalyzed direct arylation reactions, where they can act as a proton shuttle and lower the energy of the C-H bond cleavage step. acs.orgpsu.edu

The table below summarizes common reactions involving aromatic pivalates.

| Reaction Type | Reagents | Key Features |

| Synthesis | Phenol, Pivaloyl Chloride, Pyridine | Standard esterification |

| Directed ortho-Metalation | n-Butyllithium, THF; then Electrophile (E+) | Regioselective functionalization ortho to the ester |

| Hydrolysis | Strong Base (e.g., KOH), Heat | Resistant to cleavage; requires forcing conditions |

| Ni-catalyzed C-H/C-O Coupling | Ni(cod)₂, Ligand, Azole | Forms biaryl compounds by cleaving the C-O bond acs.org |

| Pd-catalyzed Direct Arylation | Pd(OAc)₂, Pivalic Acid (additive) | Pivalate (B1233124) acts as a ligand and proton shuttle acs.orgpsu.edu |

Systematic Investigation of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of aromatic pivalates in various transformations are profoundly influenced by the nature of other substituents on the aromatic ring. lumenlearning.comlibretexts.org These effects can be broadly categorized as electronic (inductive and resonance) and steric.

In electrophilic aromatic substitution reactions, substituents that donate electrons to the ring, such as alkyl (e.g., the two methyl groups in 2,6-dimethylphenyl 2,2-dimethylpropanoate) or alkoxy groups, are known as activating groups. lumenlearning.com They increase the nucleophilicity of the aromatic ring, accelerating the rate of reaction compared to unsubstituted benzene (B151609). lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups, such as nitro (–NO₂), cyano (–CN), or carbonyl (–COR) groups, are deactivating. lumenlearning.comlibretexts.org They decrease the ring's electron density, making electrophilic attack slower and more difficult. lumenlearning.com

Substituents also govern the regioselectivity of electrophilic attack, a phenomenon known as the directing effect.

Activating groups (e.g., –CH₃, –OH, –OR) are typically ortho, para-directors. They stabilize the cationic intermediate (the arenium ion) when the electrophile adds to the ortho or para positions through resonance or inductive effects. libretexts.org

Deactivating groups (e.g., –NO₂, –COR) are generally meta-directors. libretexts.org They destabilize the intermediates for ortho and para attack more than the intermediate for meta attack.

Halogens are an exception; they are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

In the context of directed ortho-metalation, substituent effects are also critical. The acidity of the ortho protons is modulated by the electronic properties of other ring substituents. Electron-withdrawing groups can increase the acidity of nearby protons, potentially facilitating lithiation. However, the primary factor remains the coordination of the organolithium reagent to the directing group. core.ac.uk Intramolecular competition experiments have shown that stronger directing groups, like amides or carbamates, will preferentially direct lithiation over weaker ones like methoxy (B1213986) groups. nih.gov The steric bulk of substituents near the target proton can also hinder the approach of the bulky organolithium base, thereby influencing the site of metalation. core.ac.ukias.ac.in

The table below illustrates the general impact of substituents on electrophilic aromatic substitution.

| Substituent Type | Example Groups | Effect on Reactivity | Directing Effect |

| Activating | -CH₃, -OH, -OCH₃, -NH₂ | Increases rate | ortho, para |

| Deactivating | -NO₂, -CN, -SO₃H, -COR | Decreases rate | meta |

| Deactivating (Halogens) | -F, -Cl, -Br, -I | Decreases rate | ortho, para |

Chemo- and Regioselective Transformations of Related Esters

The robust nature of the pivalate ester allows for a high degree of chemo- and regioselectivity in the transformation of multifunctional molecules. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity refers to the reaction at a specific position in a molecule. nih.gov

Chemoselectivity: The steric hindrance and electronic properties of the pivalate group render it unreactive towards many reagents that would typically transform other ester groups or functional groups. For instance, a molecule containing both a pivalate and a less hindered ester (e.g., an acetate) could be selectively saponified at the acetate (B1210297) position under mild basic conditions, leaving the pivalate intact. Similarly, the pivalate group is stable to many reducing agents and organometallic reagents that would readily react with other carbonyl compounds like ketones or aldehydes. This allows for complex synthetic sequences where other parts of the molecule are modified without affecting the pivalate ester.

Regioselectivity: The most prominent example of regioselectivity involving aromatic pivalates and related esters is the directed ortho-metalation (DoM) reaction. wikipedia.org As discussed previously, the coordination of an alkyllithium reagent to the ester's carbonyl oxygen directs deprotonation specifically to the adjacent ortho position. wikipedia.orgsemanticscholar.org This provides a powerful and predictable method for introducing a wide range of electrophiles exclusively at the C2 position of a substituted aromatic ring, an outcome often difficult to achieve through classical electrophilic aromatic substitution, which typically yields mixtures of ortho and para isomers. wikipedia.org

Transition metal-catalyzed reactions also offer avenues for highly regioselective transformations. For example, divergent transformations of aromatic esters can be achieved where the C(acyl)–O bond is selectively cleaved, leading to decarbonylative coupling or aryl exchange reactions, depending on the catalytic system employed. acs.org The choice of metal catalyst and ligands can steer the reaction towards a specific outcome, allowing for precise control over which bonds are formed and broken. nih.gov

Development of Novel Protecting Group Strategies Based on Pivalate Chemistry

The pivaloyl (Piv) group is a widely used protecting group for hydroxyl and amino functionalities in multi-step organic synthesis. numberanalytics.com Its effectiveness stems from a combination of favorable characteristics: ease of introduction, high stability across a broad range of reaction conditions, and reliable methods for its removal. wikipedia.orgnumberanalytics.com

Introduction (Protection): The Piv group is typically introduced by reacting an alcohol or phenol with pivaloyl chloride (PvCl) or pivalic anhydride (Pv₂O). wikipedia.orgnumberanalytics.com The reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP), to neutralize the acid byproduct. numberanalytics.com

Stability: The defining feature of the pivaloyl group is its exceptional steric bulk. numberanalytics.com This bulk physically shields the ester linkage from attack by nucleophiles and bases, making it significantly more stable than smaller acyl groups like acetyl (Ac) or benzoyl (Bz). libretexts.org The Piv group is resistant to:

Mild acidic and basic hydrolysis.

Many oxidizing and reducing agents.

Organometallic reagents (e.g., Grignard and organolithium reagents).

This stability allows for extensive chemical modifications at other sites of a complex molecule while the protected hydroxyl group remains intact. numberanalytics.com

Removal (Deprotection): Despite its stability, the pivaloyl group can be removed when desired. Deprotection typically requires more forceful conditions than for other acyl groups. Common methods involve hydrolysis with strong bases (e.g., NaOH or KOH in aqueous alcohol at elevated temperatures) or strong acids. wikipedia.org Reductive cleavage using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) is also an effective method. libretexts.org The choice of deprotection conditions depends on the sensitivity of other functional groups present in the molecule. organic-chemistry.org The ability to remove some protecting groups while leaving others is known as orthogonal protection, a key strategy in complex synthesis. organic-chemistry.org

The following table summarizes the key features of the pivaloyl protecting group.

| Feature | Description | Common Reagents |

| Protection | Acylation of an alcohol/phenol. | Pivaloyl chloride (PvCl) with pyridine; Pivalic anhydride (Pv₂O) with DMAP. |

| Stability | High stability due to steric hindrance. numberanalytics.com | Stable to mild acid/base, many oxidants/reductants, and organometallics. |

| Deprotection | Cleavage of the ester bond. | Strong base (NaOH, KOH); Strong acid; Reductive agents (LiAlH₄). wikipedia.orglibretexts.org |

Supramolecular Chemistry of Aromatic Esters and Their Derivatives

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. rsc.org Aromatic esters, including pivalates and their derivatives, are valuable building blocks in the design of supramolecular assemblies due to their distinct structural features that facilitate specific non-covalent interactions.

The primary interactions that drive the self-assembly of aromatic esters are:

π–π Stacking: The flat, electron-rich surfaces of the aromatic rings can stack on top of each other. This interaction is a key organizing force in many supramolecular structures. acs.org

Hydrogen Bonding: While the ester itself cannot donate a hydrogen bond, its carbonyl oxygen is an effective hydrogen bond acceptor. This allows aromatic esters to interact with hydrogen bond donors present in the same or different molecules, contributing to the stability and structure of the assembly. rsc.org

These interactions can lead to the formation of well-ordered, higher-level structures such as liquid crystals, gels, and molecular aggregates in solution. acs.orgrsc.org For example, aromatic-carbohydrate amphiphiles, where an aromatic ester is linked to a sugar moiety, can self-assemble in water. rsc.org In these systems, the π-stacking of the aromatic parts and the hydrogen bonding between the sugar units work in concert to form complex glycostructures like fibers and gels. rsc.org